molecular formula C12H25N B13254164 N-(butan-2-yl)cyclooctanamine

N-(butan-2-yl)cyclooctanamine

Cat. No.: B13254164
M. Wt: 183.33 g/mol
InChI Key: JDMKPVZSUPMWEW-UHFFFAOYSA-N
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Description

N-(butan-2-yl)cyclooctanamine is an organic compound with the molecular formula C12H25N. It is a secondary amine, where the nitrogen atom is bonded to a cyclooctane ring and a butan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)cyclooctanamine typically involves the reaction of cyclooctanone with butan-2-amine in the presence of a reducing agent. One common method is the reductive amination process, where cyclooctanone is first reacted with butan-2-amine to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or amides.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(butan-2-yl)cyclooctanone, while substitution reactions can produce a variety of N-substituted cyclooctanamines.

Scientific Research Applications

N-(butan-2-yl)cyclooctanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)cyclooctanamine involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.

    N-(butan-2-yl)cyclopentanamine: Contains a cyclopentane ring.

    N-(butan-2-yl)cyclododecanamine: Contains a cyclododecane ring.

Uniqueness

N-(butan-2-yl)cyclooctanamine is unique due to its eight-membered cyclooctane ring, which imparts distinct steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-butan-2-ylcyclooctanamine

InChI

InChI=1S/C12H25N/c1-3-11(2)13-12-9-7-5-4-6-8-10-12/h11-13H,3-10H2,1-2H3

InChI Key

JDMKPVZSUPMWEW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CCCCCCC1

Origin of Product

United States

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